molecular formula C18H21N3O2 B2373682 (3-Methoxy-1-methylpyrazol-4-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone CAS No. 2379977-62-3

(3-Methoxy-1-methylpyrazol-4-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone

Cat. No.: B2373682
CAS No.: 2379977-62-3
M. Wt: 311.385
InChI Key: JVXGGVMZULPIHV-UHFFFAOYSA-N
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Description

(3-Methoxy-1-methylpyrazol-4-yl)-(6-phenyl-2-azaspiro[33]heptan-2-yl)methanone is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-1-methylpyrazol-4-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring, followed by the introduction of the spirocyclic structure. Common reagents used in these reactions include methylating agents, phenylboronic acids, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification methods, such as chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-1-methylpyrazol-4-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy and phenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(3-Methoxy-1-methylpyrazol-4-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Methoxy-1-methylpyrazol-4-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-(4-Chlorobenzylidene)-3-(3-{2-[(4-Chlorobenzyl)sulfanyl]-1H-benzimidazol-1-yl}-3-oxopropyl)-2-thioxo-1,3-thiazolidin-4-one
  • 3-(5-Methoxy-2-{(1E)-2-[(Z)-(5-Methoxy-1-(3-sulfopropyl)naphtho…

Uniqueness

(3-Methoxy-1-methylpyrazol-4-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

(3-methoxy-1-methylpyrazol-4-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-20-10-15(16(19-20)23-2)17(22)21-11-18(12-21)8-14(9-18)13-6-4-3-5-7-13/h3-7,10,14H,8-9,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXGGVMZULPIHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CC3(C2)CC(C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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